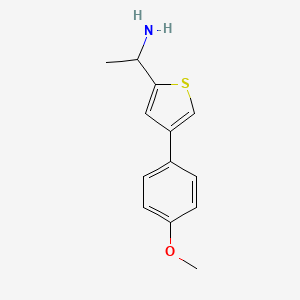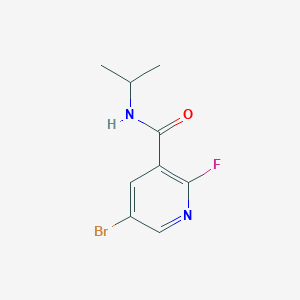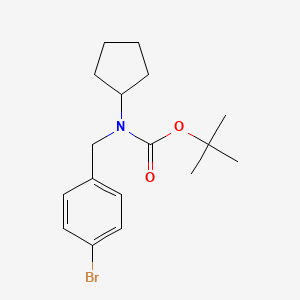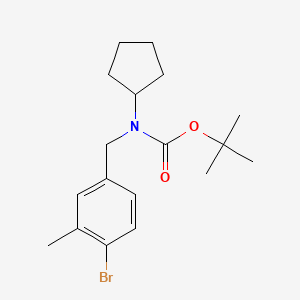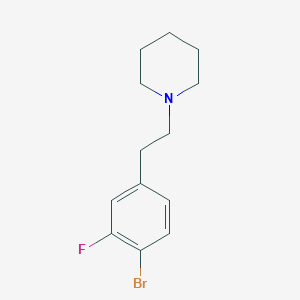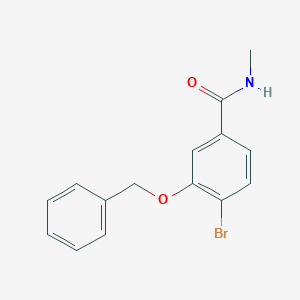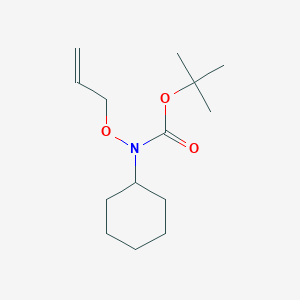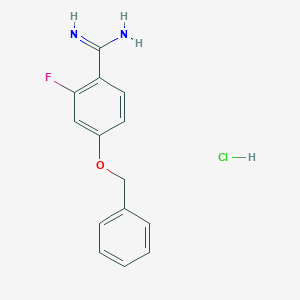
4-Benzyloxy-2-fluoro-benzamidine hydrochloride
Vue d'ensemble
Description
4-Benzyloxy-2-fluoro-benzamidine hydrochloride is a useful research compound. Its molecular formula is C14H14ClFN2O and its molecular weight is 280.72 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Benzyloxy-2-fluoro-benzamidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Benzyloxy-2-fluoro-benzamidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry : Aromatic amidines, including compounds like 4-methoxybenzamidine and benzamidine, serve as effective fluorogenic reagents for reducing carbohydrates. This enables rapid and simple fluorometric determination at low concentrations, which is crucial in analytical chemistry for the detection and quantification of various substances (Kai, Tamura, Yamaguchi, & Ohkura, 1985).
Medicinal Chemistry and Drug Development : Benzamidine derivatives, which are closely related to 4-Benzyloxy-2-fluoro-benzamidine hydrochloride, have been found to be effective inhibitors of enzymes like trypsin, plasmin, and thrombin. These properties make them important for the development of therapeutic agents (Markwardt, Landmann, & Walsmann, 1968). Additionally, derivatives of 4-Benzyloxy-2-fluoro-benzamidine hydrochloride show potential in the synthesis of anti-tubercular compounds, with some synthesized derivatives demonstrating promising anti-tubercular activity (Nimbalkar, Seijas, Borkute, Damale, Sangshetti, Sarkar, & Nikalje, 2018).
Biosynthesis Inhibition : Certain derivatives, like 4-deoxy-4-fluoro-xyloside derivatives, can selectively inhibit the biosynthesis of glycosaminoglycans, including heparan sulfate and chondroitin sulfate/derman sulfate, without affecting cell viability. This has implications for understanding proteoglycan biology and the development of new therapeutic agents (Tsuzuki, Nguyen, Garud, Kuberan, & Koketsu, 2010).
Agricultural Applications : There is research indicating that substituted benzyloxy compounds, like those derived from 4-Benzyloxy-2-fluoro-benzamidine hydrochloride, have shown promising herbicidal activity. This opens up potential applications in agriculture for the control of weeds (Bao, 2008).
Neuropharmacology : Studies have found correlations between decreased serotonin 1A receptor densities and conditions like Alzheimer's disease, suggesting a potential link to serotonin pathways. While not directly involving 4-Benzyloxy-2-fluoro-benzamidine hydrochloride, this research highlights the broader relevance of benzamidine derivatives in neurological studies (Kepe, Barrio, Huang, Ercoli, Siddarth, Shoghi-Jadid, Cole, Satyamurthy, Cummings, Small, & Phelps, 2006).
Propriétés
IUPAC Name |
2-fluoro-4-phenylmethoxybenzenecarboximidamide;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O.ClH/c15-13-8-11(6-7-12(13)14(16)17)18-9-10-4-2-1-3-5-10;/h1-8H,9H2,(H3,16,17);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTSJZUEAYUMIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=N)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzyloxy-2-fluoro-benzamidine hydrochloride | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


